molecular formula C9H7N3OS B3072947 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one CAS No. 101714-48-1

6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Cat. No.: B3072947
CAS No.: 101714-48-1
M. Wt: 205.24 g/mol
InChI Key: NYXRBRUQEKMUNM-UHFFFAOYSA-N
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Description

6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one typically involves the condensation of pyridine-3-carbaldehyde with thiourea and a β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Example Reaction:

  • Pyridine-3-carbaldehyde + Thiourea + β-ketoester
  • Reaction conditions: Acidic or basic medium, reflux for several hours
  • Product: this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether derivatives.

    Substitution: The pyridine and pyrimidine rings can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, thioether derivatives

    Substitution: Substituted pyridine and pyrimidine derivatives

Scientific Research Applications

6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In medicinal applications, it may interact with specific molecular targets, such as receptors or proteins, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydropyrimidin-4(1{H})-one: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.

    6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one: Contains a phenyl group instead of a pyridinyl group, which can influence its properties and applications.

Uniqueness

6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its binding affinity to biological targets and increase its versatility in synthetic applications.

Properties

IUPAC Name

6-pyridin-3-yl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-8-4-7(11-9(14)12-8)6-2-1-3-10-5-6/h1-5H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXRBRUQEKMUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Reactant of Route 2
6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Reactant of Route 3
6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Reactant of Route 4
6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Reactant of Route 5
6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Reactant of Route 6
6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

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